molecular formula C27H23NO4 B12048044 2-(4-Methoxyphenyl)-2-oxoethyl 2-(3,4-dimethylphenyl)quinoline-4-carboxylate CAS No. 355826-90-3

2-(4-Methoxyphenyl)-2-oxoethyl 2-(3,4-dimethylphenyl)quinoline-4-carboxylate

Cat. No.: B12048044
CAS No.: 355826-90-3
M. Wt: 425.5 g/mol
InChI Key: OKUBLVFIJHXSGC-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-2-oxoethyl 2-(3,4-dimethylphenyl)quinoline-4-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoline core, a methoxyphenyl group, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-2-oxoethyl 2-(3,4-dimethylphenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where 4-methoxybenzoyl chloride reacts with the quinoline core in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be attached through a nucleophilic substitution reaction, where 3,4-dimethylphenylamine reacts with the intermediate product formed in the previous step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-2-oxoethyl 2-(3,4-dimethylphenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the methoxy or dimethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Amino or thiol-substituted quinoline derivatives.

Scientific Research Applications

2-(4-Methoxyphenyl)-2-oxoethyl 2-(3,4-dimethylphenyl)quinoline-4-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and coordination compounds.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a ligand for metal ion detection.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(3,4-dimethylphenyl)quinoline-4-carboxylate: Shares a similar quinoline core but lacks the methoxyphenyl group.

    2-(4-Methoxyphenyl)quinoline-4-carboxylate: Contains the methoxyphenyl group but lacks the dimethylphenyl group.

Uniqueness

2-(4-Methoxyphenyl)-2-oxoethyl 2-(3,4-dimethylphenyl)quinoline-4-carboxylate is unique due to the presence of both methoxyphenyl and dimethylphenyl groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups enhances its versatility in various chemical reactions and scientific research applications.

Properties

355826-90-3

Molecular Formula

C27H23NO4

Molecular Weight

425.5 g/mol

IUPAC Name

[2-(4-methoxyphenyl)-2-oxoethyl] 2-(3,4-dimethylphenyl)quinoline-4-carboxylate

InChI

InChI=1S/C27H23NO4/c1-17-8-9-20(14-18(17)2)25-15-23(22-6-4-5-7-24(22)28-25)27(30)32-16-26(29)19-10-12-21(31-3)13-11-19/h4-15H,16H2,1-3H3

InChI Key

OKUBLVFIJHXSGC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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